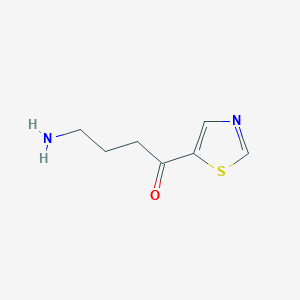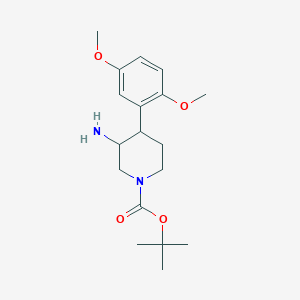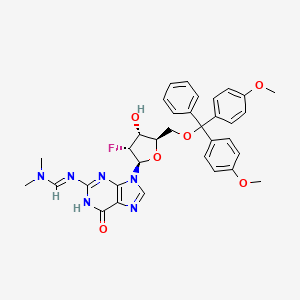
2-Bromo-6-ethylpyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-ethylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by a bromine atom at the 2-position, an ethyl group at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethylpyridine-4-carboxylic acid typically involves the bromination of 6-ethylpyridine-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-ethylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield derivatives such as 2-amino-6-ethylpyridine-4-carboxylic acid.
- Oxidation reactions produce compounds like 2-bromo-6-formylpyridine-4-carboxylic acid.
- Reduction reactions result in products such as 2-bromo-6-ethylpyridine-4-methanol .
Aplicaciones Científicas De Investigación
2-Bromo-6-ethylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.
Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-ethylpyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 2-Bromo-6-methylpyridine
- 2-Bromo-4-methylpyridine
- 2-Bromo-6-chloropyridine
Comparison: 2-Bromo-6-ethylpyridine-4-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the ethyl group provides steric hindrance, influencing the compound’s interaction with enzymes and receptors, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments .
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
2-bromo-6-ethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-3-5(8(11)12)4-7(9)10-6/h3-4H,2H2,1H3,(H,11,12) |
Clave InChI |
IGZLPGIALDRRPI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)


![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)


![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
